

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dinitroanisole

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Compound of Interest

Compound Name: 2,4-Dinitroanisole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **2,4-Dinitroanisole** (DNAN), a compound of interest in various research fields, including insensitive munitions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with generalized experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-Methoxy-2,4-dinitrobenzene Molecular Formula: C₇H₆N₂O₅ Molecular Weight: 198.13 g/mol CAS Number: 119-27-7

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2,4-Dinitroanisole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of **2,4-Dinitroanisole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.77	d	2.9	1H	H-3
8.46	dd	9.2, 2.9	1H	H-5
7.23	d	9.2	1H	H-6
4.10	s	-	3H	OCH ₃

Solvent:
CDCl₃[\[1\]](#)

Table 2: ¹³C NMR Data of **2,4-Dinitroanisole**

Chemical Shift (δ) ppm	Assignment
157.3	C-1
140.2	C-2
138.9	C-4
129.1	C-5
121.9	C-3
113.6	C-6
57.5	OCH ₃

Solvent: CDCl₃[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **2,4-Dinitroanisole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3098	Medium	Aromatic C-H Stretch
1600	Strong	Aromatic C=C Stretch
1520	Strong	Asymmetric NO ₂ Stretch
1344	Strong	Symmetric NO ₂ Stretch
1278	Strong	Asymmetric C-O-C Stretch
1070	Medium	Symmetric C-O-C Stretch
830	Strong	C-N Stretch
742	Strong	Out-of-plane C-H Bend

A comprehensive list of observed peaks includes:

3098, 1600, 1520, 1488, 1442, 1416, 1344, 1318, 1278, 1186, 1152, 1136, 1070, 1002, 920, 830, 792, 762, and 742 cm⁻¹.

[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of **2,4-Dinitroanisole**

λ_{max} (nm)	Solvent
300	Water

This absorption maximum is suitable for quantitative analysis using a standard calibration curve.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dinitroanisole** in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[3]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument uses a strong, stable magnetic field generated by a superconducting magnet.[4][5]
- Data Acquisition: The sample is irradiated with short pulses of radiofrequency energy.[3][4] This excites the ^1H or ^{13}C nuclei. As the nuclei relax, they emit radiofrequency signals that are detected.
- Data Processing: The detected signal (Free Induction Decay, FID) is converted into a spectrum (intensity vs. frequency) using a Fourier Transform (FT). The resulting spectrum is then phased, baseline-corrected, and integrated to obtain the final data.

IR Spectroscopy (ATR-FTIR) Protocol

- Sample Preparation: Place a small amount of solid **2,4-Dinitroanisole** directly onto the crystal (e.g., ZnSe or diamond) of the Attenuated Total Reflectance (ATR) accessory.[6] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is necessary to subtract the absorbance of the crystal and the atmosphere (CO_2 , H_2O) from the sample spectrum.
- Sample Scan: An infrared beam is passed through the ATR crystal, where it reflects internally.[7] At each reflection point, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the molecule's vibrational modes.[6]

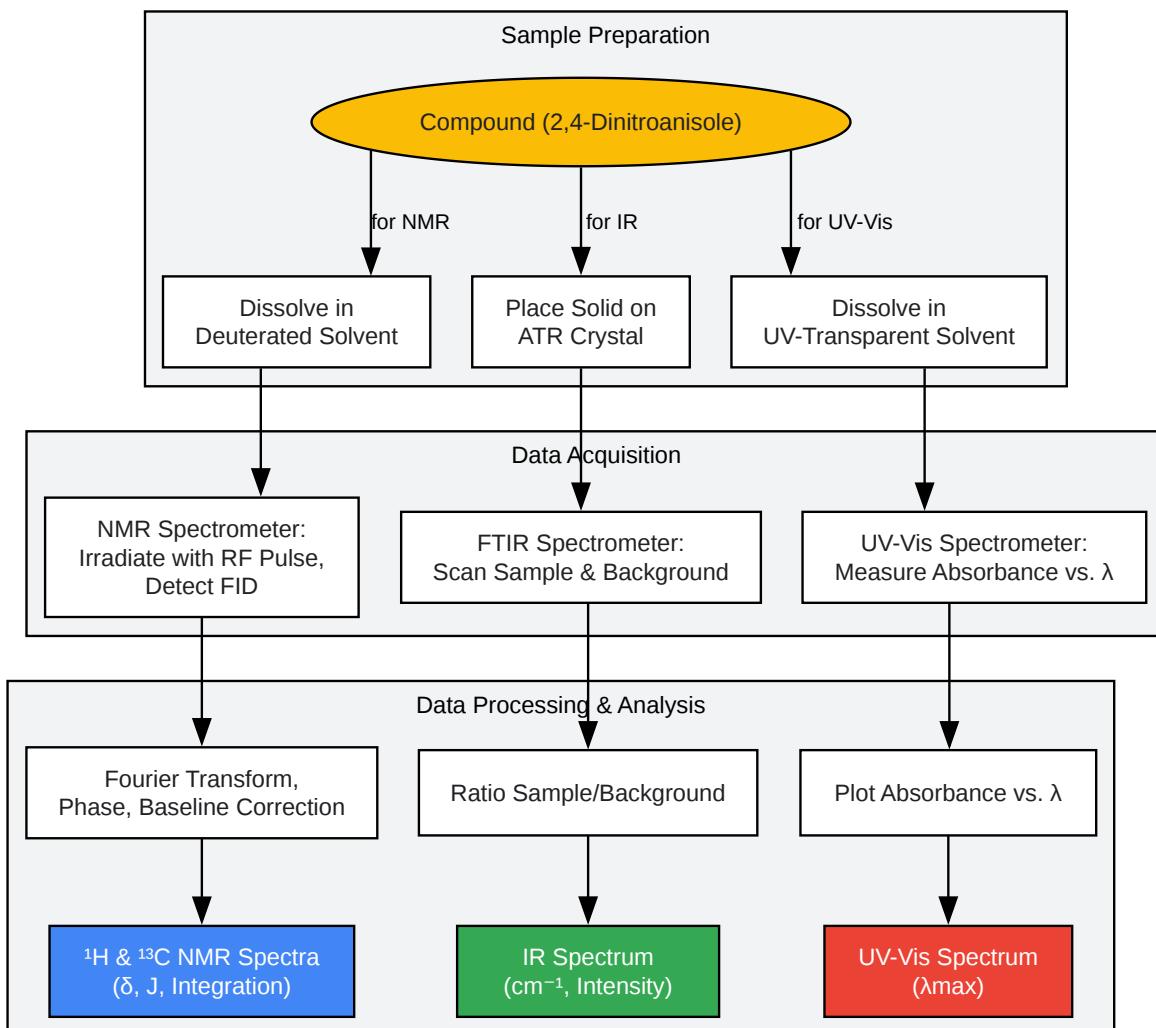
- Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce a transmittance or absorbance spectrum.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of **2,4-Dinitroanisole** of a known concentration in a suitable UV-transparent solvent (e.g., water, ethanol).[2][8] Prepare a series of dilutions from the stock solution to create a standard curve.
- Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.[9][10]
- Blanking: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from the subsequent sample measurement.[10]
- Data Acquisition: Replace the blank with the sample cuvette. The instrument passes a beam of UV-Vis light through the sample and measures the amount of light absorbed at each wavelength.[10] The spectrum is typically recorded over a range of 200-800 nm.[2]
- Analysis: The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum. For quantitative analysis, the absorbance at λ_{max} for the unknown sample is compared to the previously generated standard curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-Dinitroanisole**.



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Caption: General workflow for spectroscopic analysis of **2,4-Dinitroanisole**.

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